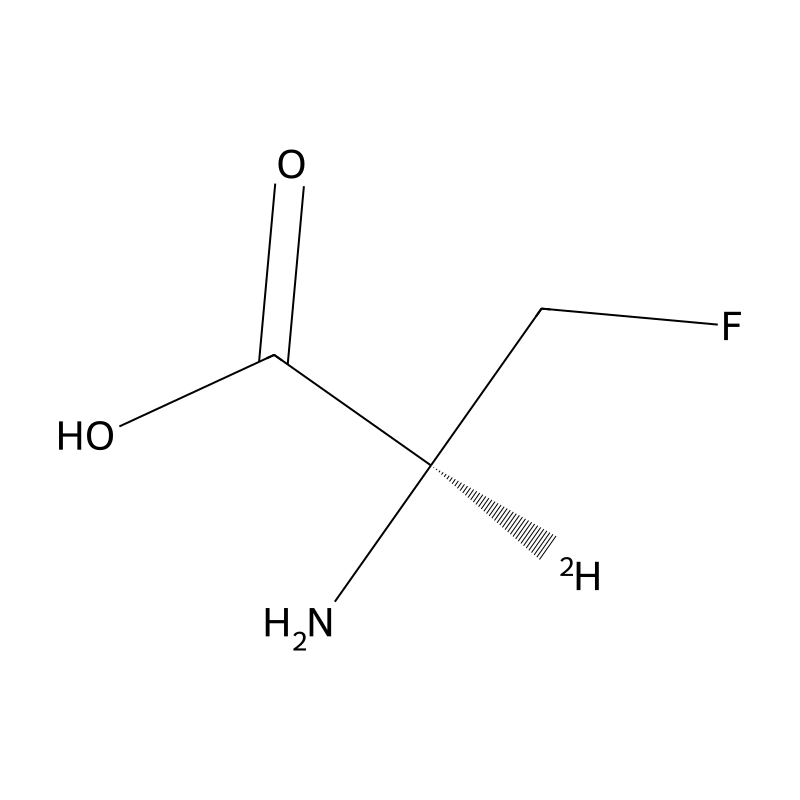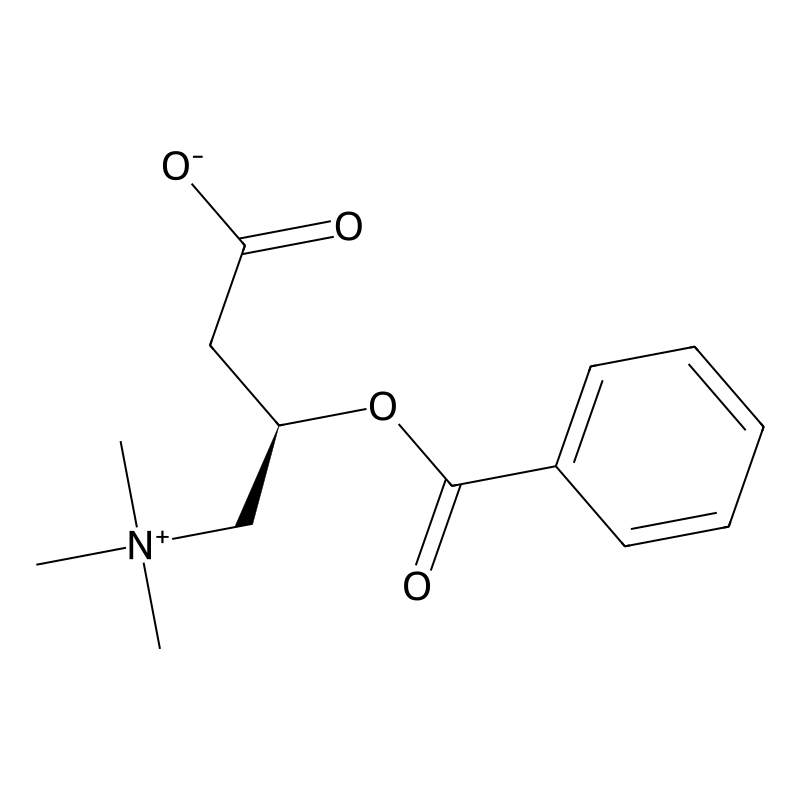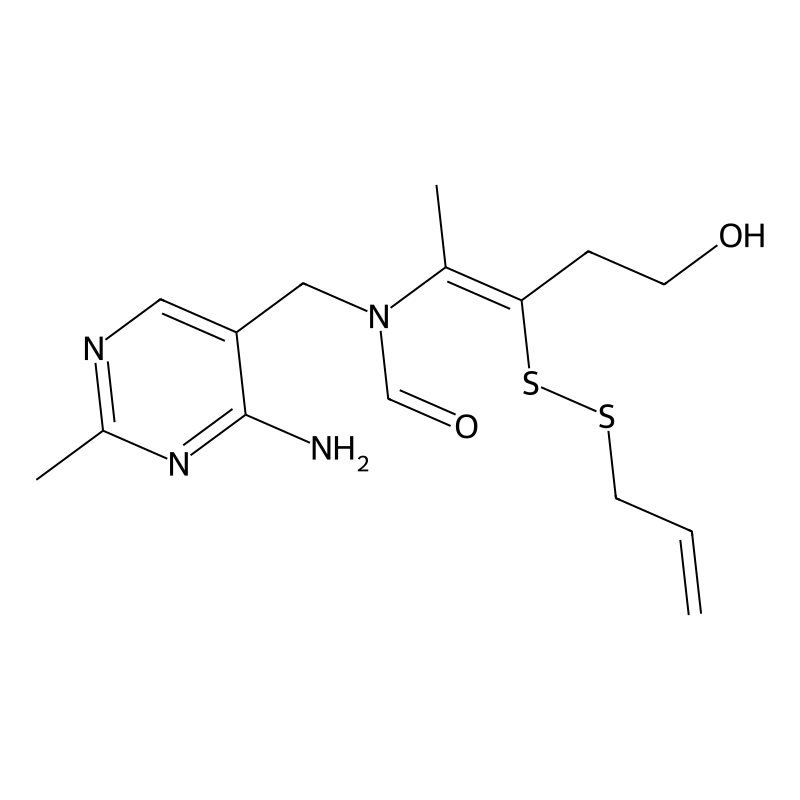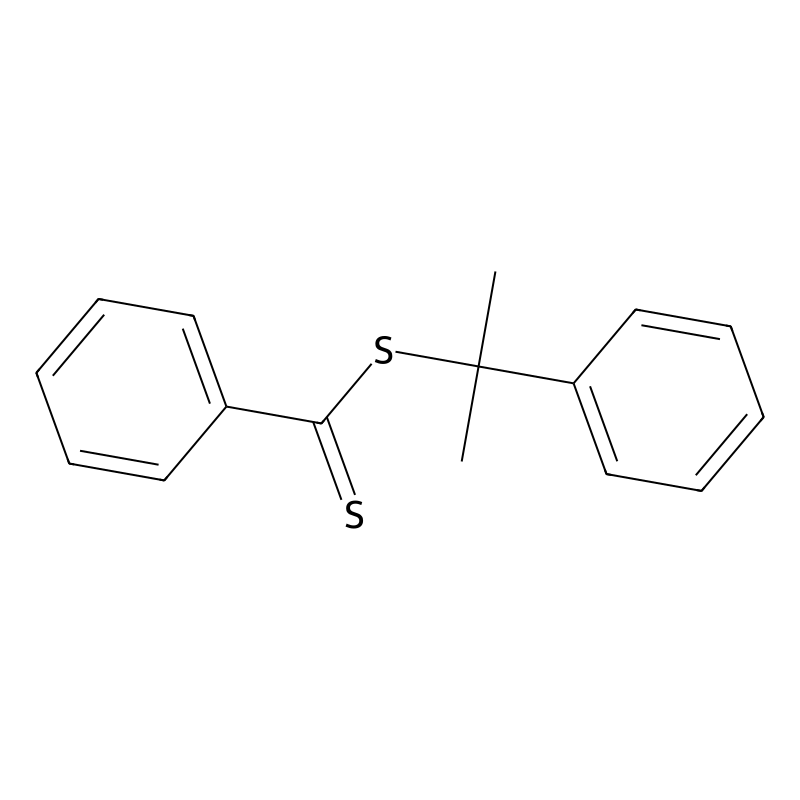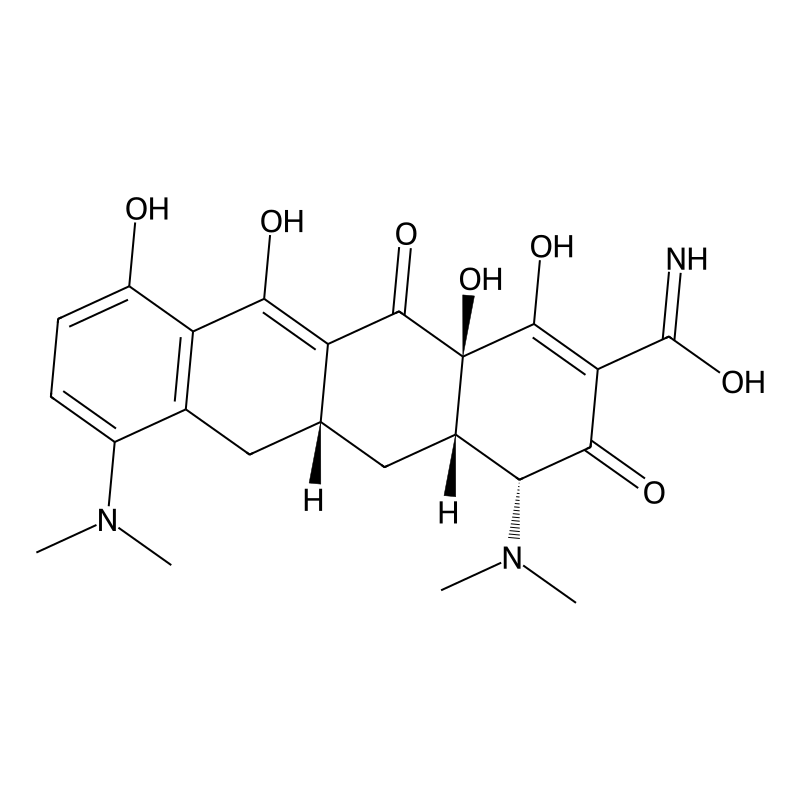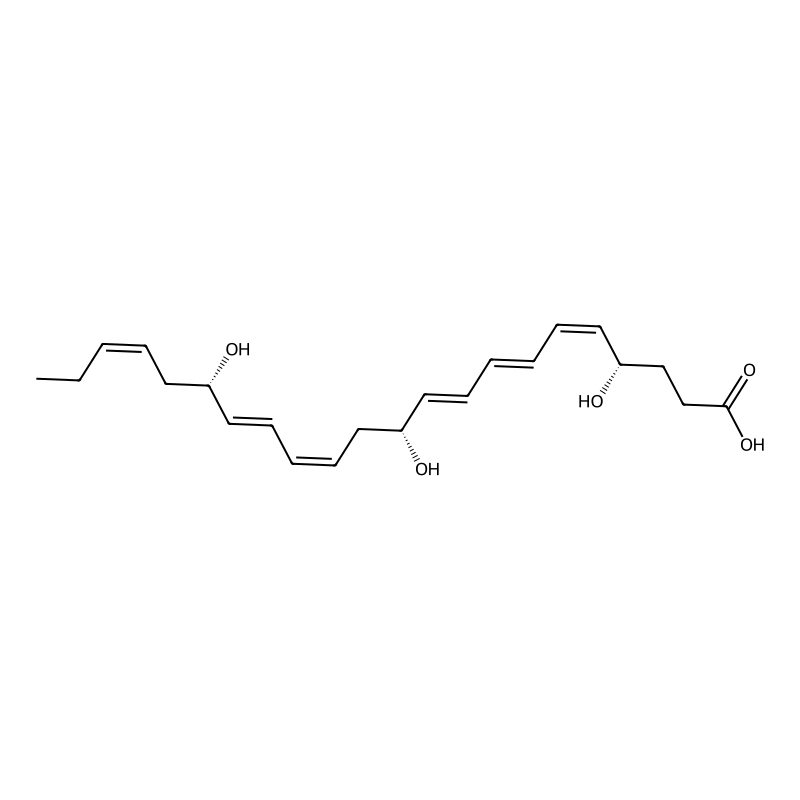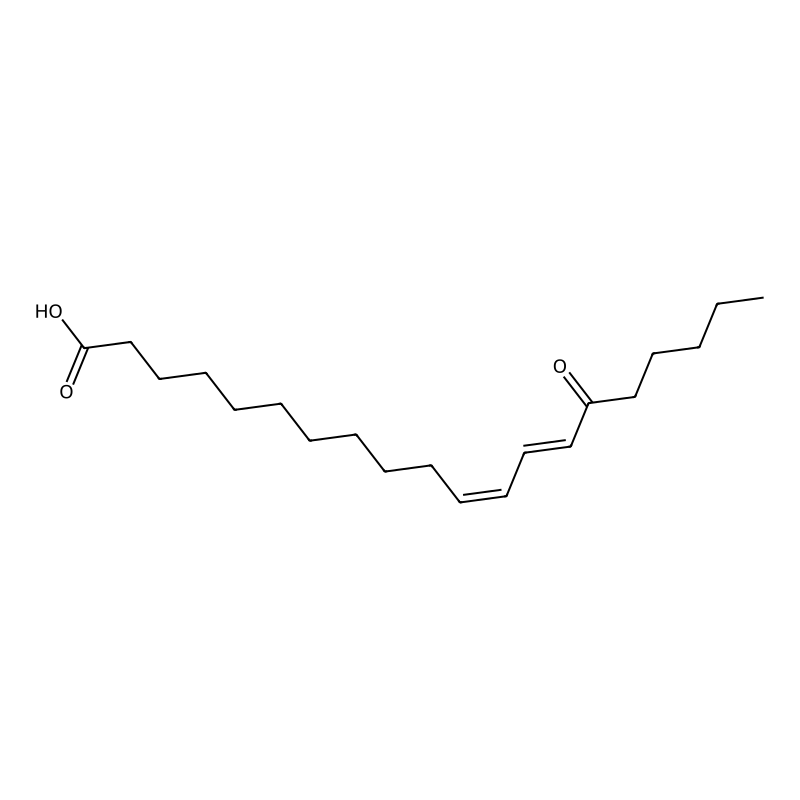4-Octyl Itaconate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Application in Treating Sepsis
Scientific Field: Medical Science, specifically Computational Genomics.
Summary of the Application: 4-Octyl Itaconate (4-OI) has been found to have therapeutic effects in treating sepsis.
Methods of Application: Pathological targets of sepsis were screened using GeneCards and GEO databases.
Results or Outcomes: After the target screening of 4-OI and sepsis, 264 pharmacological targets, 1953 pathological targets, and 72 genes related to 4-OI anti-sepsis were obtained, and eight hub genes were screened.
Application in Inflammation and Immunity
Scientific Field: Medicinal and Pharmaceutical Chemistry.
Summary of the Application: Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in mitochondrial matrix.
Results or Outcomes: Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism.
Application in Macrophages
Scientific Field: Biochemistry.
Summary of the Application: 4-Octyl itaconate has been used to study its anti-inflammatory effects in macrophages.
Methods of Application: 4-Octyl itaconate is used to treat bone-marrow-derived macrophages (BMDMs) for BMDM stimulation with nuclear factor-erythroid factor 2-related factor 2 (NRF2)-activating carboxylic acid compounds.
Application in Treating Behcet’s Uveitis and Experimental Autoimmune Uveitis
Scientific Field: Ophthalmology.
Summary of the Application: 4-Octyl Itaconate has been found to inhibit proinflammatory cytokine production in Behcet’s Uveitis and Experimental Autoimmune Uveitis.
Application in Treating Eosinophilic Asthma
Scientific Field: Pulmonology.
Summary of the Application: 4-Octyl Itaconate has been found to alleviate airway resistance and reduce eosinophil recruitment to the lungs in a model of eosinophilic airway inflammation in BALB/c mice.
Application in Inhibiting Inflammation
Scientific Field: Immunology.
Summary of the Application: 4-Octyl Itaconate, a permeable itaconate derivative, can alkylate cysteine sites of STING, thereby inhibiting its phosphorylation.
Results or Outcomes: Itaconate and 4-Octyl Itaconate inhibit the production of inflammatory factors in sepsis models.
4-Octyl Itaconate, also known as 4-octyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a derivative of itaconate, a naturally occurring metabolite produced in cells during the immune response. This compound has garnered attention due to its enhanced cell permeability compared to its parent compound, making it a valuable tool in studying metabolic and inflammatory processes. Itaconate itself is produced from the decarboxylation of cis-aconitate by the enzyme Immunoresponsive Gene 1 (IRG1) and plays a significant role in regulating macrophage function and inflammation .
- Inhibit Glycolysis: By covalently modifying glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 4-octyl itaconate reduces its activity, thereby inhibiting aerobic glycolysis in activated macrophages .
- Block STING Activation: The compound directly alkylates the stimulator of interferon genes (STING) at specific cysteine residues, inhibiting its palmitoylation and oligomerization, which are critical for its activation in immune responses .
4-Octyl Itaconate exhibits significant anti-inflammatory properties. Its mechanisms include:
- Inhibition of Aerobic Glycolysis: By targeting GAPDH, it reduces the metabolic shift in activated macrophages, which is often associated with inflammation .
- Regulation of Immune Responses: The compound has been shown to inhibit the cGAS-STING pathway, affecting antiviral immune responses and autoimmune inflammation .
- Nrf2 Activation: It promotes the nuclear accumulation of Nrf2, a transcription factor that regulates antioxidant responses and anti-inflammatory gene expression .
The synthesis of 4-Octyl Itaconate can be achieved through several methods:
- One-Step Enzymatic Synthesis: Utilizing lipases to selectively catalyze the reaction due to their ability to accommodate specific substrates within their active sites .
- Click Chemistry Protocols: These methods involve the use of alkyne derivatives for detecting and synthesizing 4-octyl itaconate efficiently .
These methods enhance the yield and purity of the compound while maintaining its biological activity.
4-Octyl Itaconate has several promising applications:
- Therapeutic Agent: Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases and conditions such as systemic lupus erythematosus .
- Research Tool: As a cell-permeable derivative of itaconate, it serves as an important tool for studying metabolic pathways and immune responses in macrophages .
Recent studies have focused on the interactions of 4-Octyl Itaconate with various proteins involved in immune signaling pathways. Key findings include:
- Alkylation of Proteins: The compound's ability to modify cysteine residues on proteins like GAPDH and STING reveals its role in post-translational modifications that regulate cellular functions .
- Impact on Metabolic Pathways: By inhibiting glycolysis and affecting the cGAS-STING axis, 4-octyl itaconate alters metabolic fluxes within immune cells, providing insights into how metabolism influences immune responses .
Similar Compounds
Several compounds share structural or functional similarities with 4-Octyl Itaconate. A comparison highlights their unique features:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Itaconate | Parent compound; less cell-permeable | Natural metabolite with limited permeability |
| Decanoic Acid | Fatty acid; affects membrane fluidity | Primarily involved in energy metabolism |
| Butyric Acid | Short-chain fatty acid; anti-inflammatory properties | Modulates gut health and inflammation differently |
| Palmitic Acid | Saturated fatty acid; influences lipid metabolism | Commonly found in dietary fats |
4-Octyl Itaconate stands out due to its enhanced cell permeability and specific targeting of metabolic pathways involved in inflammation.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2: Tang C, Wang X, Xie Y, Cai X, Yu N, Hu Y, Zheng Z. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients. Cell Physiol Biochem. 2018;51(2):979-990. doi: 10.1159/000495400. Epub 2018 Nov 22. PubMed PMID: 30466076.
3: Mills EL, Ryan DG, Prag HA, Dikovskaya D, Menon D, Zaslona Z, Jedrychowski MP, Costa ASH, Higgins M, Hams E, Szpyt J, Runtsch MC, King MS, McGouran JF, Fischer R, Kessler BM, McGettrick AF, Hughes MM, Carroll RG, Booty LM, Knatko EV, Meakin PJ, Ashford MLJ, Modis LK, Brunori G, Sévin DC, Fallon PG, Caldwell ST, Kunji ERS, Chouchani ET, Frezza C, Dinkova-Kostova AT, Hartley RC, Murphy MP, O'Neill LA. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. 2018 Apr 5;556(7699):113-117. doi: 10.1038/nature25986. Epub 2018 Mar 28. PubMed PMID: 29590092; PubMed Central PMCID: PMC6047741.

